N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
Description
N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine-1-carboxamide core linked to a pyridazine moiety substituted with a 4-methylpyridin-2-ylamino group and a 4-fluorophenyl carboxamide substituent. The compound’s design incorporates fluorinated aromatic and methyl-substituted pyridinyl groups, which may enhance binding affinity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O/c1-15-8-9-23-19(14-15)25-18-6-7-20(27-26-18)28-10-12-29(13-11-28)21(30)24-17-4-2-16(22)3-5-17/h2-9,14H,10-13H2,1H3,(H,24,30)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEBEEZVVIURJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Piperazine ring
- Substituents :
- 4-fluorophenyl group
- 6-(4-methylpyridin-2-yl)amino group
- Pyridazin-3-yl moiety
- Carboxamide functional group
This complex structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in disease processes.
- Adenosine Receptors : Preliminary studies suggest that the compound may act as an antagonist at adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, affecting pathways related to cell proliferation and survival, particularly in cancer cells .
Biological Activity and Efficacy
Recent research has highlighted the compound's efficacy against several biological targets:
Antitubercular Activity
A study evaluated similar compounds with structural similarities to this compound for their anti-tubercular properties. Compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating that modifications in the piperazine structure could enhance efficacy .
Anticancer Properties
In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. The mechanism involves inducing apoptosis through inhibition of key survival pathways, which could be linked to its interaction with kinase targets .
Case Studies
Several case studies illustrate the biological relevance of this compound:
- Case Study on Anticancer Activity :
- Case Study on Antitubercular Activity :
Data Tables
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for therapeutic applications:
Enzyme Inhibition
Research indicates that this compound effectively inhibits specific enzymes, which can be crucial for therapeutic interventions:
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| ABHD4 Inhibition | Hydrolase | 0.03 | |
| Monoamine Oxidase-B Inhibition | Monoamine Oxidase-B | 0.013 |
This inhibition profile suggests potential applications in treating conditions related to lipid metabolism and neurodegenerative diseases.
Anticancer Activity
Compounds with similar structural features have been investigated for their anticancer properties. The cytotoxic effects observed in various cancer cell lines highlight the potential of this compound as an anticancer agent:
- Case Study : A derivative of this compound demonstrated significant cytotoxicity against breast cancer cell lines, indicating its potential as a chemotherapeutic agent.
Neuroprotective Effects
Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the compound's ability to protect neuronal cells from oxidative stress, suggesting its use in neuroprotection.
Anticancer Activity
In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, with ongoing research aimed at elucidating its full potential as an anticancer drug.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Cores
The piperazine-carboxamide scaffold is a common feature in medicinal chemistry. Below is a comparative analysis of key derivatives:
*Calculated from molecular formula C₂₁H₂₂FN₇O.
†Calculated from formula C₁₈H₂₀F₃N₄O.
‡Calculated from formula C₁₈H₁₅ClF₆N₄S.
Key Observations:
- Fluorinated vs. Trifluoromethyl Groups: The target compound’s 4-fluorophenyl group may offer a balance between lipophilicity and electronic effects compared to bulkier 3-trifluoromethylphenyl substituents in . Fluorine’s small size and high electronegativity can enhance binding specificity in enzyme-active sites.
- Carboxamide vs. Carbothioamide: The carbothioamide group in ML267 introduces a sulfur atom, which may alter hydrogen-bonding interactions and redox stability compared to the carboxamide in the target compound.
- Pyridazine vs.
Role of the Carboxamide Linker in Selectivity
highlights the critical role of the carboxamide linker in dopamine D3 receptor selectivity. Removing the carbonyl group from analogous compounds reduced D3R binding affinity by >100-fold . This suggests that the carboxamide group in the target compound may similarly enhance selectivity for hypothetical targets (e.g., kinases or GPCRs) through hydrogen-bonding interactions.
Substituent Effects on Pharmacokinetics
- 4-Methylpyridin-2-ylamino Group: The methyl group on the pyridinyl ring may improve solubility and reduce cytochrome P450-mediated metabolism compared to unsubstituted pyridinyl analogs.
- Comparison with Trifluoromethyl Derivatives: Compounds with trifluoromethyl groups (e.g., and 13 ) exhibit increased lipophilicity, which could enhance membrane permeability but may also raise toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
